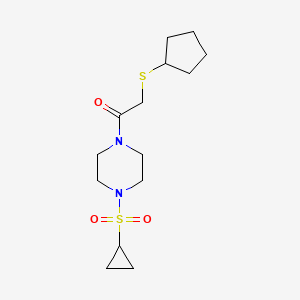

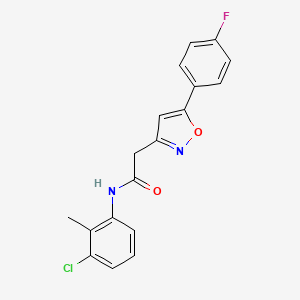

2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,4-Oxadiazoles are a class of organic compounds that consist of a five-membered heterocyclic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . They are known to have various biological activities and are used in the development of a wide range of pharmaceuticals .

Synthesis Analysis

1,2,4-Oxadiazoles can be synthesized through several methods. One common method involves the reaction of amidoximes with carboxylic acids and their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids .

Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms. It can exist in four regioisomeric structures: 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole .

Chemical Reactions Analysis

1,2,4-Oxadiazoles can undergo various chemical reactions due to their low aromaticity and the presence of a weak O–N bond. This property is actively employed in organic synthesis .

科学的研究の応用

Synthesis and Characterization

- Likhite et al. (2016) describe a safe and scalable synthesis of 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide, highlighting the importance of process safety in synthetic strategy and the role of protecting groups in enhancing thermal stability of intermediates (Likhite et al., 2016).

Applications in Materials Science and Medicinal Chemistry

- Pace et al. (2015) discuss how 1,2,4-oxadiazoles, including compounds like 2-(1,2,4-oxadiazol-3-yl)ethan-1-amine, are applied in materials science for modifying polymers and macromolecules, and in medicinal chemistry as bioisosters of esters and amides (Pace et al., 2015).

Energetic Materials Design

- Pagoria et al. (2017) report the synthesis and characterization of multicyclic oxadiazoles, including 1,2,4-oxadiazoles, as components in energetic materials, focusing on their good thermal stability and high density (Pagoria et al., 2017).

Synthesis of Derivatives

- Ramazani and Rezaei (2010) developed a method for synthesizing 1,3,4-oxadiazole derivatives, which could be relevant for the synthesis of related compounds (Ramazani & Rezaei, 2010).

Construction of Energetic Backbones

- Cao et al. (2021) explored incorporating 1,2,4-oxadiazole into 1,2,4-triazole to create new energetic materials, highlighting the potential of 1,2,4-oxadiazoles in constructing complex energetic compounds (Cao et al., 2021).

Peptidomimetic Applications

- Jakopin et al. (2007) synthesized new 1,2,4-oxadiazole-based compounds as potential peptidomimetic building blocks, which could be relevant in the context of 2-(1,2,4-oxadiazol-3-yl)ethan-1-amine (Jakopin et al., 2007).

Anticancer Research

- Yakantham et al. (2019) investigated 1,2,4-oxadiazole derivatives for their potential anticancer properties, indicative of the broader medical relevance of this class of compounds (Yakantham et al., 2019).

Novel Synthetic Procedures

- Guo et al. (2015) developed a copper-catalyzed cascade annulation process for synthesizing 1,2,4-oxadiazoles, demonstrating innovative synthetic approaches relevant to compounds like 2-(1,2,4-oxadiazol-3-yl)ethan-1-amine (Guo et al., 2015).

Structural Analysis

- Zelenin et al. (1997) detailed the synthesis and structural analysis of an energetic compound involving 1,2,5-oxadiazol-3-amine, a related compound, providing insights into the structural aspects of oxadiazole derivatives (Zelenin et al., 1997).

Biological Activities and Applications

- Aggarwal et al. (2020) reviewed the synthesis and a wide range of medicinal applications of 1,2,4-oxadiazole derivatives, underlining their significant role in pharmaceutical research (Aggarwal et al., 2020).

将来の方向性

特性

IUPAC Name |

2-(1,2,4-oxadiazol-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c5-2-1-4-6-3-8-7-4/h3H,1-2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSLEZCKWCUICB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NO1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2400646.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2400654.png)

![N-methyl-N-[(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B2400658.png)

![1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate](/img/structure/B2400659.png)

![methyl 3-(3-bromophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2400660.png)

![2-(4-Chlorobenzyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2400663.png)